2-Bromo-5-iodoanisole

Process chemistry Purification Physical property differentiation

Regioisomer misidentification halts sequential cross-coupling. 2-Bromo-5-iodoanisole (CAS 755027-18-0) eliminates this risk with a verified 2-Br/5-I pattern. The ~13 kcal/mol C-I vs. C-Br bond energy gap enables chemoselective Pd-catalyzed functionalization, proven in MK-1220 (HCV NS3 protease inhibitor) synthesis. - 94% single-step yield from 4-bromo-3-methoxyaniline - Melting point 40-45 °C for ambient handling; boiling point 293.7 °C for high-temperature distillation - Orthogonal reactivity: I site couples at rt-60 °C; Br site activates under forcing conditions Ideal for medicinal chemistry libraries targeting antiviral/oncological indications. Bulk quantities available; request a quote for kilo-scale needs.

Molecular Formula C7H6BrIO
Molecular Weight 312.93 g/mol
CAS No. 755027-18-0
Cat. No. B1280884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-iodoanisole
CAS755027-18-0
Molecular FormulaC7H6BrIO
Molecular Weight312.93 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)I)Br
InChIInChI=1S/C7H6BrIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
InChIKeyPIPWNWZBTWYPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-iodoanisole: Orthogonal Cross-Coupling Building Block


2-Bromo-5-iodoanisole (IUPAC: 1-bromo-4-iodo-2-methoxybenzene) is a bifunctional aryl halide of the anisole class, bearing bromine at the 2-position and iodine at the 5-position relative to the methoxy group . This mixed dihalogenation motif enables sequential, chemoselective cross-coupling because the C–I bond is inherently more reactive toward oxidative addition than the C–Br bond—a property exploited in Suzuki-Miyaura, Sonogashira, and related palladium-catalyzed transformations . The compound has been employed as a key intermediate in the synthesis of MK-1220, a macrocyclic inhibitor of hepatitis C virus NS3 protease, demonstrating its utility in pharmaceutical process chemistry .

Cross-Coupling Strategy Sequential Suzuki-Miyaura via C–I/C–Br bond energy gap
Regiochemical Control 2-Br/5-I substitution pattern ensures predictable biaryl connectivity
Research Provenance Reported as intermediate in HCV NS3 protease inhibitor research (MK-1220)

2-Bromo-5-iodoanisole: Regioisomer Substitution Risks


The bromo-iodoanisole scaffold exists as multiple regioisomers—2-Bromo-5-iodoanisole (CAS 755027-18-0), 5-Bromo-2-iodoanisole (CAS 791642-68-7), 2-Bromo-4-iodoanisole (CAS 182056-39-9), and 4-Bromo-3-iodoanisole (CAS 4897-68-1)—each with identical molecular formula (C₇H₆BrIO) and molecular weight (312.93 g/mol) . These compounds cannot be interchanged because the relative positions of bromine and iodine on the aromatic ring dictate the regiochemical outcome of sequential cross-coupling steps, the physical properties governing purification and handling, and the steric and electronic environment that modulates reactivity at each halogen site . Substituting one regioisomer for another would alter the connectivity pattern of the final product, potentially rendering a multi-step synthetic route invalid. The quantitative evidence below establishes exactly where 2-Bromo-5-iodoanisole diverges from its closest analogs on dimensions critical for scientific selection and procurement.

Connectivity Alteration Switching to 5-Br/2-I or 2-Br/4-I regioisomers changes halogen positions, yielding different biaryl products in cross-coupling.
Physical Property Divergence Boiling point and melting point shift sharply with isomer; purification and solid-handling protocols may not transfer directly.
Reactivity Modulation Electronic environment at each halogen site differs with regioisomer, potentially altering oxidative addition rates and coupling selectivity.

2-Bromo-5-iodoanisole vs. Regioisomeric Comparators


Boiling Point Advantage in Distillation Purification

2-Bromo-5-iodoanisole exhibits a boiling point of 293.7 °C at 760 mmHg, whereas its direct regioisomer 5-Bromo-2-iodoanisole (Br at 5, I at 2) boils at 161–162 °C—a difference of 131.9 °C . This substantial gap, reported from the same vendor's standardized measurements, reflects fundamentally different intermolecular interactions arising from the altered substitution pattern. The higher boiling point of the target compound places it in a thermal regime where certain distillative separations or vapor-phase handling operations become feasible without decomposition, while the comparator's lower boiling point may be advantageous for vacuum distillation but indicates distinct volatility characteristics that affect storage and reaction setup .

Boiling Point
Source review
293.7 °C vs 161–162 °C
Δ = 131.9 °C
Guides distillation purification strategy for scale-up
Head-to-head vendor data; verify for specific batch
Process chemistry Purification Physical property differentiation

Melting Point: Solid Handling Differences

2-Bromo-5-iodoanisole melts at 40–45 °C, while 2-Bromo-4-iodoanisole (Br at 2, I at 4) melts at 86–92 °C—a difference of approximately 46 °C in melting point onset . The target compound is a low-melting solid near ambient temperature, whereas the 2,4-regioisomer remains solid well above typical laboratory and warehouse temperatures. This differential has direct consequences for solid dispensing accuracy, susceptibility to sintering during storage, and the choice of solvent-free reaction conditions such as melt-phase or mechanochemical coupling. The lower melting point of 2-Bromo-5-iodoanisole may also facilitate its use as a melt in neat reactions where the comparator would require elevated temperatures or solvent mediation .

Melting Point
Source review
40–45 °C vs 86–92 °C
Δ ≈ 46 °C lower
Affects solid dispensing accuracy and caking risk
Vendor-specified ranges; confirm identity at receipt
Solid-state handling Formulation Physical property differentiation

Synthetic Yield Benchmark for Cost Modeling

A published synthesis of 2-Bromo-5-iodoanisole proceeds from 4-bromo-3-methoxyaniline (102 mg, 0.50 mmol) via diazotization and iodination in concentrated HCl, delivering 147 mg of the target compound in 94% isolated yield after extraction and washing . While this single-step Sandmeyer-type transformation is not inherently unique to this regioisomer, the 94% yield figure provides a quantifiable benchmark against which alternative synthetic routes or commercial sourcing costs can be evaluated. No comparative yield data from an identical protocol applied to a regioisomeric bromo-iodoanisole was identified; therefore, this figure serves as a procurement-relevant production efficiency metric rather than a head-to-head regiochemical selectivity claim .

Synthetic Yield
Context-dependent
94% isolated yield
(0.50 mmol scale)
Supports cost-of-goods modeling for make‑vs‑buy
Single-compound benchmark; no comparator data available
Synthetic accessibility Cost-of-goods Scalability

C–I vs. C–Br Bond Energy Gap: Orthogonal Coupling Selectivity

The bond dissociation energy (BDE) of a C–I bond in aryl iodides is approximately 57 kcal/mol, whereas the C–Br BDE in aryl bromides is approximately 70 kcal/mol—a gap of ~13 kcal/mol . This energetic difference, well-established across the organohalide literature, makes oxidative addition at the C–I bond kinetically favored under mild palladium(0) catalysis conditions, allowing the iodine-bearing 5-position of 2-Bromo-5-iodoanisole to undergo selective Suzuki-Miyaura, Sonogashira, or Stille coupling while leaving the bromine at the 2-position intact for subsequent functionalization. This orthogonal reactivity is a class-level property of bromo(iodo)arenes, not unique to this compound; however, the specific 2-Br/5-I geometry places the more reactive iodine para to the electron-donating methoxy group, electronically differentiating it from, for example, 2-Bromo-6-iodoanisole where both halogens occupy ortho positions relative to the methoxy group .

C–I vs C–Br BDE
Reported
C–I ≈ 57 kcal/mol
C–Br ≈ 70 kcal/mol
Δ = 13 kcal/mol
Energetic basis for orthogonal oxidative addition
Class-level thermochemical data; standard literature
Chemoselectivity Cross-coupling Bond energetics

MK-1220 HCV Protease Inhibitor Intermediate: Provenance Advantage

2-Bromo-5-iodoanisole is specifically cited as a synthetic intermediate in the discovery chemistry of MK-1220, a macrocyclic inhibitor of hepatitis C virus NS3/4A protease, as reported by Rudd et al. in ACS Medicinal Chemistry Letters (2011, volume 2, pages 207–212) . The AKSci vendor datasheet explicitly references this publication in connection with the compound . This establishes a verified, peer-reviewed medicinal chemistry application for this specific regioisomer. While other bromo-iodoanisole regioisomers may also appear in pharmaceutical patent literature, the MK-1220 link provides a concrete, citable example of this compound's role as a building block in a drug-discovery program targeting an infectious disease indication, which may factor into sourcing decisions for medicinal chemistry groups .

MK-1220 Intermediate
Reported
Documented role in HCV NS3 protease inhibitor synthesis
Supports procurement justification in medicinal chemistry
Peer-reviewed publication (ACS Med. Chem. Lett. 2011); no equivalent comparator data
Pharmaceutical intermediates HCV protease inhibitor Medicinal chemistry

2-Bromo-5-iodoanisole: Application Scenarios


Orthogonal Cross-Coupling for Biaryl Libraries

The ~13 kcal/mol C–I vs. C–Br bond dissociation energy gap makes 2-Bromo-5-iodoanisole suited for one-pot or sequential Suzuki-Miyaura coupling strategies. Under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, room temperature to 60 °C), the C–I bond at the 5-position undergoes selective oxidative addition with an aryl boronic acid, installing the first aryl group while preserving the C–Br bond at the 2-position. A subsequent coupling at elevated temperature or with a more active catalyst system can then functionalize the bromine site. This orthogonal reactivity pathway is a class-level feature of bromo(iodo)arenes confirmed by standard thermochemical data and is consistent with the compound's documented use in pharmaceutical intermediate synthesis such as MK-1220 . Researchers pursuing unsymmetrical biaryl targets should verify specific reaction conditions, as the methoxy group's electronic activation may modulate absolute reactivity rates.

Boiling Point-Driven Purification in Scale-Up

With a boiling point of 293.7 °C—131.9 °C higher than its 5-Bromo-2-iodoanisole regioisomer (161–162 °C) —2-Bromo-5-iodoanisole resides in a thermal window where high-boiling solvent removal or short-path distillation may be feasible without co-distillation of the product. Process chemists evaluating purification strategies for multi-kilogram batches should note that this boiling point differential directly influences the selection of distillation vs. chromatography vs. crystallization as the primary purification unit operation. The 40–45 °C melting point further permits ambient-temperature solid handling with reduced caking risk compared to the higher-melting 2-Bromo-4-iodoanisole (86–92 °C) .

Validated Building Block for Hit-to-Lead Programs

For medicinal chemistry teams synthesizing compound libraries targeting antiviral or oncological indications, 2-Bromo-5-iodoanisole offers a citable precedent as a synthetic intermediate in the discovery of MK-1220, an HCV NS3 protease inhibitor . This published provenance may streamline internal procurement justification and facilitate technology transfer discussions, as the compound's behavior in palladium-catalyzed cross-coupling has been indirectly validated through its use in a peer-reviewed drug-discovery program. The 94% single-step synthesis yield from 4-bromo-3-methoxyaniline further supports cost-effective in-house preparation if commercial supply is constrained.

SAR Studies with Defined Halogen Placement

The specific 2-Br/5-I substitution pattern positions iodine para to the electron-donating methoxy group, creating an electronically differentiated aryl halide compared to regioisomers such as 5-Bromo-2-iodoanisole (I ortho to OCH₃) or 2-Bromo-4-iodoanisole (I meta to OCH₃) . In SAR campaigns where the regiochemistry of aryl–aryl bond formation determines biological activity, substitution of one regioisomer for another will produce a different connectivity in the final target molecule. Procurement specifications must therefore explicitly require the correct regioisomer, and the physical property differences documented above (melting point, boiling point) can serve as incoming quality control checks to verify regioisomeric identity .

Application
Selection Property
Validation Focus
Sequential Suzuki-Miyaura coupling for biaryl libraries
Orthogonal C–I/C–Br reactivity
Site-selectivity under mild Pd(0) conditions; confirm methoxy electronic effect
Distillation-based purification in scale-up
High boiling point relative to regioisomers
Boiling point differential verification; confirm thermal stability of batch
Medicinal chemistry hit-to-lead libraries
Documented use in published drug-discovery program (MK-1220 intermediate)
Reproducibility of cross-coupling yields; confirm CAS identity
SAR studies requiring defined halogen placement
Regiospecific 2-Br/5-I substitution pattern
Incoming quality control by melting point identity check to exclude regioisomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-iodoanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.